(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid
CAS No.: 1191997-64-4
Cat. No.: VC2697203
Molecular Formula: C16H18ClNO4
Molecular Weight: 323.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1191997-64-4 |
|---|---|
| Molecular Formula | C16H18ClNO4 |
| Molecular Weight | 323.77 g/mol |
| IUPAC Name | (2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C16H18ClNO4/c1-10(2)7-13(16(20)21)18-9-11(8-15(18)19)22-14-6-4-3-5-12(14)17/h3-6,8,10,13H,7,9H2,1-2H3,(H,20,21)/t13-/m0/s1 |
| Standard InChI Key | QAAYKFPZMGVEHX-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl |
| SMILES | CC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl |
| Canonical SMILES | CC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Nomenclature
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid is a chiral compound with the S-configuration at its stereogenic center. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1191997-64-4 . It is known by several alternative names and notations in chemical databases and literature, reflecting different naming conventions used in organic chemistry.
Synonyms and Alternative Nomenclature
The compound is documented under various synonyms in chemical databases, reflecting different approaches to naming complex organic structures:
| Synonym | Notation Type |
|---|---|
| (2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid | IUPAC alternative |
| (S)-2-[4-(2-chloro-phenoxy)-2-oxo-2,5-dihydro-pyrrol-1-yl]-4-methyl-pentanoic acid | Hyphenated format |
| 1H-Pyrrole-1-acetic acid, 4-(2-chlorophenoxy)-2,5-dihydro-α-(2-methylpropyl)-2-oxo-, (αS)- | Chemical Abstracts index name |
| (alphaS)-4-(2-Chlorophenoxy)-2,5-dihydro-alpha-(2-methylpropyl)-2-oxo-1H-pyrrole-1-acetic acid | Alternative stereochemical notation |
These various nomenclature approaches all describe the same chemical entity with precise attention to its structural characteristics and stereochemical configuration .
Structural Identifiers
Modern chemical databases utilize standardized identifiers to precisely represent chemical structures. The following table presents the key structural identifiers for (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C16H18ClNO4 |
| Standard InChI | InChI=1S/C16H18ClNO4/c1-10(2)7-13(16(20)21)18-9-11(8-15(18)19)22-14-6-4-3-5-12(14)17/h3-6,8,10,13H,7,9H2,1-2H3,(H,20,21)/t13-/m0/s1 |
| Standard InChIKey | QAAYKFPZMGVEHX-ZDUSSCGKSA-N |
| Canonical SMILES | CC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl |
| PubChem Compound ID | 57346986 |
These identifiers provide unambiguous representations of the compound's structure that can be used for database searching and structure validation.
Physical and Chemical Properties
The physical and chemical properties of (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid are crucial for understanding its behavior in different environments and applications.
Fundamental Physical Properties
| Property | Value | Condition |
|---|---|---|
| Molar Mass | 323.77 g/mol | - |
| Density | 1.318 ± 0.06 g/cm³ | 20°C, 760 Torr |
| Physical State | Presumed solid | Room temperature |
The compound has a moderate molecular weight and a typical density for organic compounds containing aromatic and heterocyclic rings .
Structural Features
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid contains several key structural elements:
-
A 2-chlorophenoxy group attached to a pyrrolone ring
-
A 2,5-dihydro-1H-pyrrol-1-yl moiety with a carbonyl group (creating a lactam structure)
-
A 4-methylpentanoic acid side chain attached to the nitrogen of the pyrrolone
-
An S-configuration at the stereogenic center adjacent to the carboxylic acid group
These structural features contribute to the compound's chemical reactivity, physical properties, and potential biological interactions.
| Property | Carboxylic Acid | Methyl Ester |
|---|---|---|
| CAS Number | 1191997-64-4 | 1191997-63-3 |
| Molecular Formula | C16H18ClNO4 | C17H20ClNO4 |
| Molar Mass | 323.77 g/mol | 337.8 g/mol |
| Density | 1.318 ± 0.06 g/cm³ | 1.246 ± 0.06 g/cm³ |
The methyl ester could serve as a protected form of the carboxylic acid during synthetic manipulations, with subsequent hydrolysis yielding the desired carboxylic acid .
Relation to Pharmaceutical Compounds
The structural features of (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid suggest potential relevance to pharmaceutical development. The search results indicate connections to advanced pharmaceutical compounds.
Relationship to Dorzagliatin
The search results reference a compound called Dorzagliatin (also known as HMS5552), which appears to be derived from or related to our target compound . Dorzagliatin is identified as:
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((R)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide
This compound maintains the core structure of our target acid but incorporates an additional N-(1-((R)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl) amide functionality. This relationship suggests that (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid may serve as a key intermediate or building block in the synthesis of Dorzagliatin .
Structural Comparison with Related Compounds
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid | C16H18ClNO4 | Base structure with carboxylic acid group |
| (S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate | C17H20ClNO4 | Methyl ester derivative |
| Dorzagliatin | C22H27ClN4O5 | Complex amide derivative with pyrazole and dihydroxypropyl groups |
These structural relationships highlight the potential role of (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid as a versatile building block for more complex bioactive molecules .
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